4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol
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Overview
Description
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is a chemical compound with the molecular formula C10H3F10NO5 and a molecular weight of 407.12 g/mol . This compound is characterized by the presence of a nitro group, two pentafluoroethoxy groups, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol typically involves nucleophilic aromatic substitution reactions. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can undergo oxidation to form quinones.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with various biomolecules. These interactions can affect molecular pathways and biological processes, leading to its observed effects .
Comparison with Similar Compounds
4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol can be compared with other similar compounds, such as:
2-Nitro-1,4-phenylenediamine: This compound also contains a nitro group but has different substituents on the aromatic ring.
2,6-Dimethyl-4-nitrophenol: This compound has methyl groups instead of pentafluoroethoxy groups, leading to different chemical properties and reactivity.
o-Nitrophenol and m-Nitrophenol: These compounds have nitro groups in different positions on the aromatic ring, affecting their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-nitro-2,6-bis(1,1,2,2,2-pentafluoroethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F10NO5/c11-7(12,13)9(17,18)25-4-1-3(21(23)24)2-5(6(4)22)26-10(19,20)8(14,15)16/h1-2,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKUSPOZQDNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(C(F)(F)F)(F)F)O)OC(C(F)(F)F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F10NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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